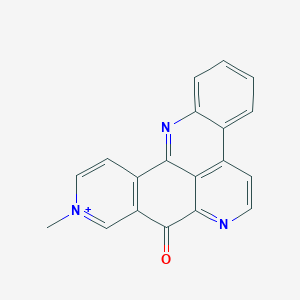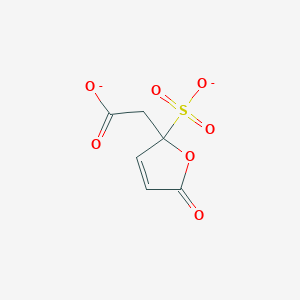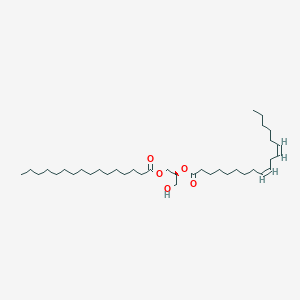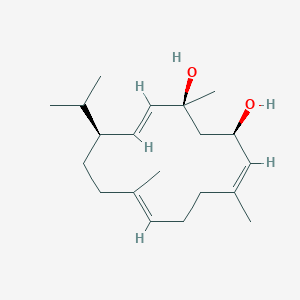
A-Cembrenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Cembrenediol is a naturally occurring diterpenoid compound found in various plants, including tobacco It is known for its unique chemical structure and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cembra-2,7,11-triene-4,6-diol involves several steps. One common method starts with the alkylation of racemic sulfone, which is derived from an epoxide. The iodide is used for alkylation, followed by reduction to obtain a protected hydroxy acetal. Selective deprotection yields the alcohol, which is then converted into a bromide. This bromide is used to alkylate a keto phosphonate, and subsequent hydrolysis gives the aldehyde. The aldehyde undergoes cyclization under mild conditions, followed by treatment with methylmagnesium iodide to produce the racemic thunbergols .
Industrial Production Methods
Industrial production methods for cembra-2,7,11-triene-4,6-diol are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
A-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cembrene with chromium trioxide in aqueous acetone results in the formation of hydroxylated products at the C4 double bond .
Common Reagents and Conditions
Common reagents used in the reactions of cembra-2,7,11-triene-4,6-diol include iodides for alkylation, methylmagnesium iodide for Grignard reactions, and chromium trioxide for oxidation. Reaction conditions typically involve mild temperatures and specific solvents to ensure selective transformations.
Major Products
The major products formed from the reactions of cembra-2,7,11-triene-4,6-diol include various hydroxylated derivatives and cyclized compounds, such as thunbergols .
Aplicaciones Científicas De Investigación
A-Cembrenediol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a bioactive compound in agricultural products.
Mecanismo De Acción
The mechanism of action of cembra-2,7,11-triene-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in tobacco, it is biosynthesized via the 2-C-methyl-D-erythritol-4-phosphate metabolic pathway, involving enzymes such as cembrantrien-ol synthase and cytochrome P450 hydroxylase . The compound’s biological effects are mediated through its interaction with cellular receptors and enzymes, leading to various physiological responses.
Comparación Con Compuestos Similares
A-Cembrenediol is part of the cembranoid family, which includes similar compounds such as:
4R-cembranoid: Known for its neuroprotective and anti-addictive properties.
Thunbergols: Cyclized derivatives of cembra-2,7,11-triene-4,6-diol with distinct biological activities.
Compared to these similar compounds, cembra-2,7,11-triene-4,6-diol stands out due to its unique chemical structure and diverse range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
Clave InChI |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
SMILES canónico |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Sinónimos |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




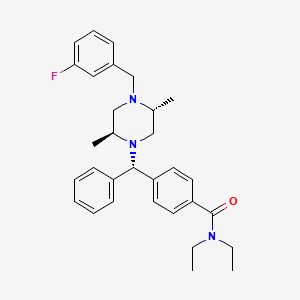

![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)
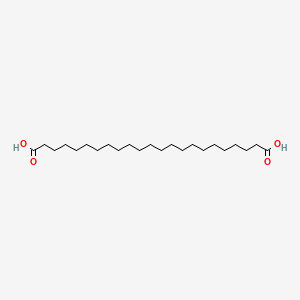
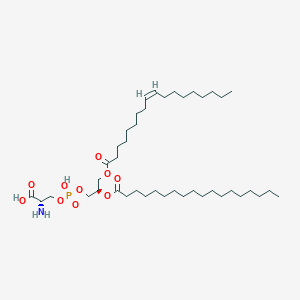

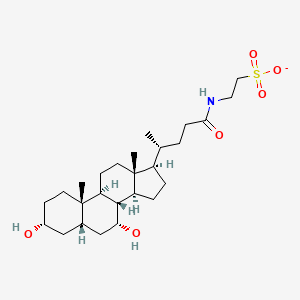
![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)

